Macrostemonoside D
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Overview
Description
Macrostemonoside D is a natural compound isolated from the roots of the plant Chlorophytum macrostemonum. It belongs to the family of steroidal saponins, which are known for their diverse pharmacological properties. Macrostemonoside D has been the focus of several scientific studies due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of macrostemonoside D is not fully understood. However, it is believed to act through various pathways such as the inhibition of pro-inflammatory cytokines, the activation of AMP-activated protein kinase (AMPK), and the modulation of oxidative stress. Macrostemonoside D has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical And Physiological Effects
Macrostemonoside D has been found to have several biochemical and physiological effects. It can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It can also improve glucose metabolism by activating AMPK, which leads to increased glucose uptake and utilization. Macrostemonoside D has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages And Limitations For Lab Experiments
One of the advantages of using macrostemonoside D in lab experiments is its natural origin. It is a plant-derived compound and therefore has fewer side effects compared to synthetic drugs. Another advantage is its diverse pharmacological properties, which make it a promising candidate for various therapeutic applications. However, one of the limitations of using macrostemonoside D in lab experiments is its availability. It is a rare compound, and its extraction and purification can be challenging.
Future Directions
There are several future directions for the study of macrostemonoside D. One of the directions is to investigate its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail to identify new targets for drug development. Furthermore, the synthesis of macrostemonoside D and its analogs can be optimized to increase its yield and availability for further research.
Conclusion:
In conclusion, macrostemonoside D is a promising natural compound with diverse pharmacological properties. It has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects. Its mechanism of action is not fully understood, but it is believed to act through various pathways. Macrostemonoside D has advantages such as its natural origin and diverse pharmacological properties, but its availability can be a limitation. There are several future directions for the study of macrostemonoside D, and it has the potential to be a valuable therapeutic agent for various diseases.
Synthesis Methods
The synthesis of macrostemonoside D is a complex process that involves several steps. The first step is the extraction of the plant material using solvents such as ethanol or methanol. The crude extract is then subjected to column chromatography to isolate the pure compound. The structure of macrostemonoside D is confirmed by various spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
Macrostemonoside D has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-oxidant properties. It has also been found to have neuroprotective effects and can improve cognitive function. Macrostemonoside D has been tested in vitro and in vivo, and the results have been promising.
properties
CAS RN |
143049-27-8 |
---|---|
Product Name |
Macrostemonoside D |
Molecular Formula |
C53H86O24 |
Molecular Weight |
1107.2 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6S)-5-hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C53H86O24/c1-21-8-13-52(69-19-21)22(2)34-29(75-52)15-28-26-7-6-24-14-25(9-11-50(24,4)27(26)10-12-51(28,34)5)53(77-49-44(67)41(64)37(60)33(72-49)20-68-23(3)57)46(74-48-43(66)40(63)36(59)31(17-55)71-48)45(38(61)32(18-56)76-53)73-47-42(65)39(62)35(58)30(16-54)70-47/h21-22,24-49,54-56,58-67H,6-20H2,1-5H3/t21-,22+,24?,25?,26?,27?,28?,29+,30-,31-,32+,33-,34+,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45+,46-,47+,48+,49+,50+,51+,52?,53+/m1/s1 |
InChI Key |
DYIQIQXTTUXBQD-DZYXBILISA-N |
Isomeric SMILES |
C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)[C@@]7([C@@H]([C@H]([C@H]([C@@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)C7(C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O)C)C)C)OC1 |
synonyms |
macrostemonoside D tigogenin 3-O-beta-D-glucopyranosyl(1-2)(beta-D-glucopyranosyl(1-3)(6-O-acetyl-beta-D-glucopyranosyl))(1-4)-beta-D-galactopyranoside |
Origin of Product |
United States |
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